![molecular formula C14H8O4 B147793 Quinizarin CAS No. 81-64-1](/img/structure/B147793.png)
Quinizarin
Overview
Description
Quinizarin, also known as 1,4-Dihydroxyanthraquinone or Solvent Orange 86, is an organic compound derived from anthraquinone . It is an orange or red-brown crystalline powder . It is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups .
Synthesis Analysis
Quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride . It can also be prepared less efficiently from phthalic anhydride and hydroquinone .Molecular Structure Analysis
Quinizarin has a large conjugated aromatic system with strong absorption of visible light . It shows strong luminescence both in solutions and as a complex together with aluminium ions .Chemical Reactions Analysis
Quinizarin is a volatile and reactive molecule used for the formation of hybrid films by atomic/molecular layer deposition . It is used as a tool for designing optical coatings by exploiting extended aromaticity .Physical And Chemical Properties Analysis
Quinizarin is an orange or red-brown crystalline powder . It has a low sublimation temperature (130 °C) and shows surprisingly good properties for film deposition due to reactive –OH groups .Scientific Research Applications
Atomic Layer Deposition (ALD)
Quinizarin is well-suited for atomic layer deposition due to its large conjugated aromatic system, which strongly absorbs visible light and exhibits luminescence . It forms strongly colored pink hybrid films when deposited with trimethylaluminium at a low temperature of 175°C, making it ideal for designing advanced optical materials . The reactive –OH groups and low sublimation temperature (130°C) of quinizarin contribute to its good film deposition properties .
Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, quinizarin’s strong light absorption characteristics make it a candidate for use in dye-sensitized solar cells . Its molecular structure could potentially be harnessed to develop new dye molecules that improve the efficiency and stability of DSSCs.
Luminescence Research
Quinizarin shows strong luminescence in solutions and as a complex with aluminium ions, which is significant for luminescence research . This property can be leveraged in the development of new luminescent materials and the study of light-emitting processes.
Visible Light Photochemistry
The compound’s ability to absorb visible light positions it as a valuable tool in visible light photochemistry . Quinizarin can be used to explore photochemical reactions that are initiated or accelerated by visible light, which has implications for solar energy conversion and phototherapy.
Chemical Sensors
Quinizarin’s molecular structure allows it to interact with various metal ions, making it useful in the creation of chemical sensors . These sensors can detect specific ions or molecules, which is crucial for environmental monitoring and diagnostic applications.
Organic Electronics
The compound’s properties are also beneficial for organic electronics . Its large conjugated system and film-forming abilities can be exploited in the design of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Film Deposition Properties
Quinizarin’s film deposition properties are advantageous for creating solid-state hybrid and organic films . This opens up possibilities for its use in various technological applications, including coatings and thin-film devices.
Advanced Optical Materials
Lastly, quinizarin’s strong optical absorption makes it suitable for the development of advanced optical materials . These materials can be used in a range of technologies, from optical coatings to devices that manipulate light for communication or computing.
Safety And Hazards
Future Directions
Quinizarin shows potential for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways . Its low sublimation temperature, good reactivity, and large conjugated system open the way for its use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .
properties
IUPAC Name |
1,4-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEIZVNYDFNHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044464 | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinizarin | |
CAS RN |
81-64-1 | |
Record name | Quinizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydroxy-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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